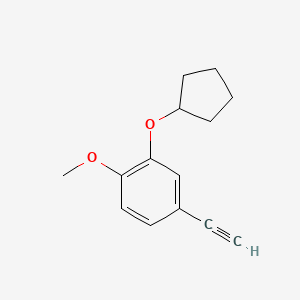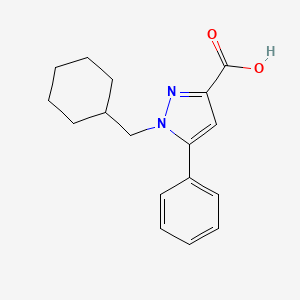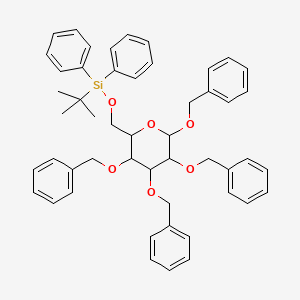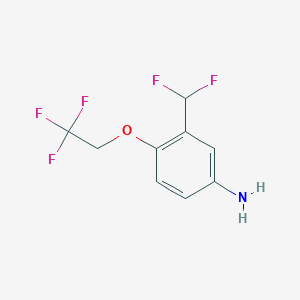
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde is a chemical compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a pyrrolidine ring with an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The aldehyde functional group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The aldehyde group can participate in nucleophilic addition reactions, forming products such as alcohols or imines.
Applications De Recherche Scientifique
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-3-(trifluoromethyl)pyrrolidine: Lacks the aldehyde functional group, leading to different reactivity and applications.
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid:
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-ol: Features a hydroxyl group, resulting in different chemical and biological properties.
Propriétés
Numéro CAS |
874218-16-3 |
|---|---|
Formule moléculaire |
C13H14F3NO |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
QNFXFNPKFBPSAA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(C=O)C(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)



![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)


